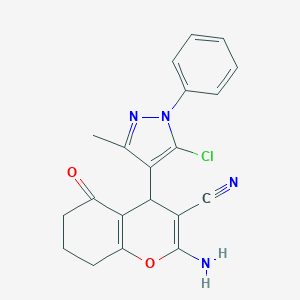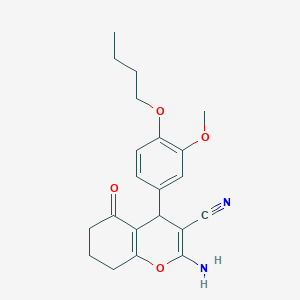![molecular formula C30H28FN3OS B433344 N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE CAS No. 311763-34-5](/img/structure/B433344.png)
N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique adamantyl group, a cyano group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate aldehydes and amines.
Introduction of the cyano group: This is often done using cyanation reactions, where a suitable cyanating agent is used.
Attachment of the adamantyl group: This step usually involves a nucleophilic substitution reaction where the adamantyl group is introduced.
Formation of the sulfanylacetamide linkage: This is typically achieved through a thiolation reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the presence of the adamantyl group.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular recognition and binding.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The adamantyl group is known to enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The cyano and fluorophenyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(1-adamantyl)acetamide
- (4-(1-adamantyl)phenoxy)acetic acid
Uniqueness
N-(ADAMANTAN-1-YL)-2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETAMIDE is unique due to the combination of its structural features, including the adamantyl group, cyano group, and fluorophenyl group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications.
Properties
CAS No. |
311763-34-5 |
|---|---|
Molecular Formula |
C30H28FN3OS |
Molecular Weight |
497.6g/mol |
IUPAC Name |
N-(1-adamantyl)-2-[3-cyano-4-(4-fluorophenyl)-6-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C30H28FN3OS/c31-24-8-6-22(7-9-24)25-13-27(23-4-2-1-3-5-23)33-29(26(25)17-32)36-18-28(35)34-30-14-19-10-20(15-30)12-21(11-19)16-30/h1-9,13,19-21H,10-12,14-16,18H2,(H,34,35) |
InChI Key |
BCTBPZMGPBMYQZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C6=CC=C(C=C6)F)C#N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=C(C(=CC(=N4)C5=CC=CC=C5)C6=CC=C(C=C6)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-methyl-1-(4-methylphenyl)-4-thien-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433261.png)

![2-[(2-Pyridinylmethyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B433266.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B433267.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B433268.png)

![4-Amino-2-anilino-5-[(5-bromo-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B433270.png)
![[3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](5-bromo-2-thienyl)methanone](/img/structure/B433272.png)
![1-Adamantyl-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B433273.png)
![2-amino-4-(4-butoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433277.png)
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B433278.png)
![2-amino-4-(4-butoxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B433282.png)
![2-(Allylamino)-4-amino-5-[(5-bromo-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B433284.png)
![2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433286.png)
